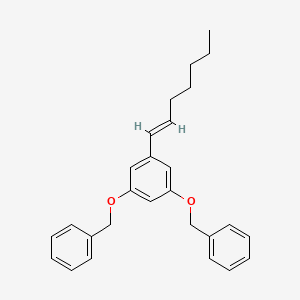
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a hept-1-en-1-yl group and a 1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves multiple steps, starting with the preparation of the 1,3-phenylene core. This core is then functionalized with hept-1-en-1-yl groups through a series of reactions, including halogenation and coupling reactions. The final step involves the formation of the bis(oxy)methylene linkages, which are achieved through etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the hept-1-en-1-yl groups to single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism by which (E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(((5-(Hex-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (E)-(((5-(Oct-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- (E)-(((5-(Non-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
Uniqueness
(E)-(((5-(Hept-1-en-1-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific hept-1-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C27H30O2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
1-[(E)-hept-1-enyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H30O2/c1-2-3-4-5-8-17-25-18-26(28-21-23-13-9-6-10-14-23)20-27(19-25)29-22-24-15-11-7-12-16-24/h6-20H,2-5,21-22H2,1H3/b17-8+ |
Clé InChI |
OAPAIMXARHWQDZ-CAOOACKPSA-N |
SMILES isomérique |
CCCCC/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCCC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
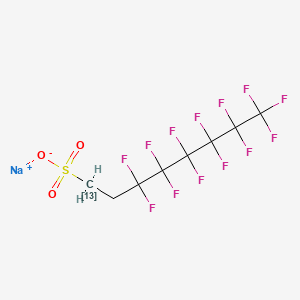
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
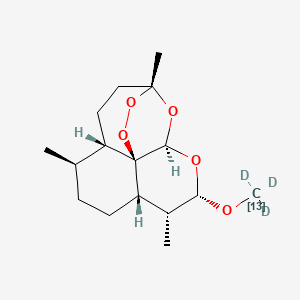
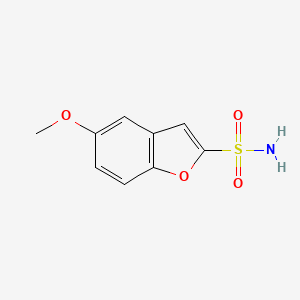
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
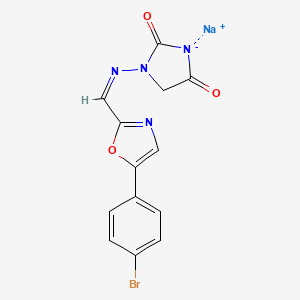

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
